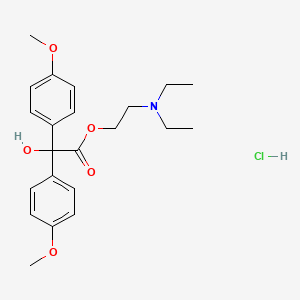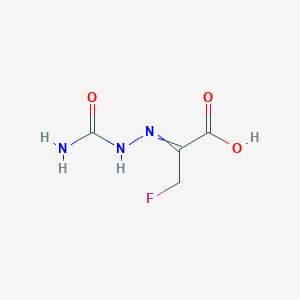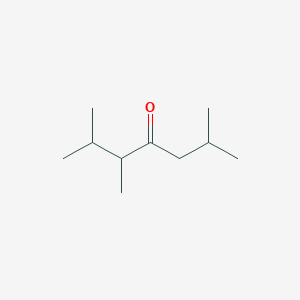
2,3,6-Trimethylheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Trimethylheptan-4-one
- 2,3,5-Trimethylheptan-4-one
- 2,4,6-Trimethylheptan-4-one
Uniqueness
2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.
Eigenschaften
CAS-Nummer |
5453-96-3 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,3,6-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
ADCMLYKEZQPOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



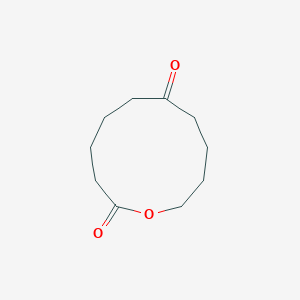
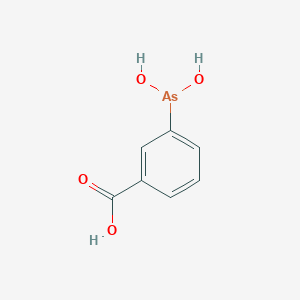
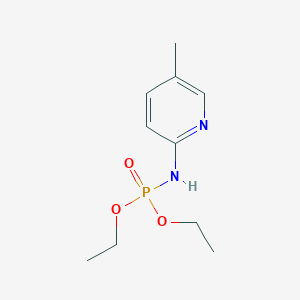
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)

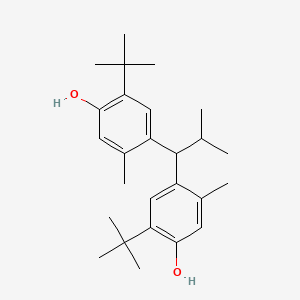
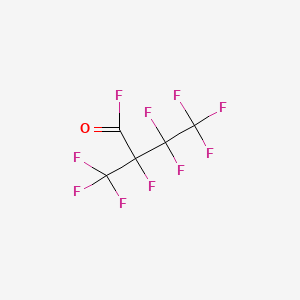
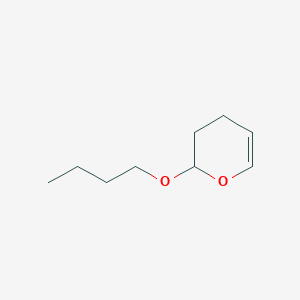
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
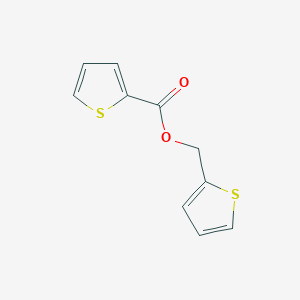
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
